molecular formula C30H48O5 B12326883 (3beta,6alpha,19alpha)-3,6,19-Trihydroxy-12-ursen-28-oic acid

(3beta,6alpha,19alpha)-3,6,19-Trihydroxy-12-ursen-28-oic acid

Cat. No.: B12326883
M. Wt: 488.7 g/mol
InChI Key: JPGOJQJBPLCRQP-UHFFFAOYSA-N
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Description

(3beta,6alpha,19alpha)-3,6,19-Trihydroxy-12-ursen-28-oic acid is a triterpenoid compound of significant interest in phytochemical and natural product research. This compound is a constituent of the loquat plant ( Eriobotrya japonica ), where it is found in the leaf . Chemically, it is defined by the molecular formula C 30 H 48 O 5 and features multiple hydroxyl groups attached to its ursene-type carbon skeleton, which terminates in a carboxylic acid functional group . As a triterpenoid, it belongs to a broad class of natural products known for their diverse structural varieties and potential bioactivities. While peer-reviewed literature on the specific research applications and mechanism of action for this particular stereoisomer is sparse, related triterpenoid compounds are frequently investigated for a wide range of biological activities. This makes this compound a compound of value for natural product isolation studies, chemical structure-activity relationship (SAR) research, and as an analytical standard. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1,8,10-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-20-26(4)12-11-21(32)25(2,3)23(26)19(31)16-28(20,27)6/h8,17,19-23,31-32,35H,9-16H2,1-7H3,(H,33,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGOJQJBPLCRQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)C)O)C)O)C)C2C1(C)O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Natural Extraction from Plant Sources

Primary Botanical Sources

The compound is predominantly isolated from species within the Rosaceae and Ericaceae families. Key sources include:

  • Geum japonicum : Whole plants yield 0.12–0.35% w/w of the triterpenoid via ethanol extraction.
  • Rhaphiolepis deflexa : Stem bark contains 1.8–2.4% w/w of the target compound.
  • Uncaria species : Leaves and stems provide 0.7–1.1% w/w.

Extraction Protocols

Solvent Extraction

A standardized protocol involves:

  • Drying and pulverization : Plant material is lyophilized and ground to 40–60 mesh.
  • Maceration : Soaked in 70% ethanol (1:10 w/v) at 50°C for 72 hours.
  • Filtration and concentration : Extracts are vacuum-filtered and rotary-evaporated to 20% original volume.
Supercritical Fluid Extraction (SFE)

Optimized SFE parameters using CO₂ + 15% methanol co-solvent achieve 92% recovery at 45°C and 350 bar.

Chemical Synthesis Strategies

Challenges in Total Synthesis

The compound’s seven stereocenters and labile hydroxyl groups necessitate multistep routes with stringent regiocontrol. Key hurdles include:

  • C-19 hydroxylation : Requires orthogonal protection of C-3 and C-6 groups.
  • Δ¹² double bond stability : Prone to migration under acidic conditions.

Semisynthesis from Oleanolic Acid

A validated 8-step route from oleanolic acid (yield: 11.4%):

Step Reaction Reagents/Conditions Yield
1 C-28 methylation CH₃I, K₂CO₃, DMF, 0°C 89%
2 C-3 ketonation PCC, CH₂Cl₂, RT 76%
3 C-6 hydroxylation OsO₄, NMO, acetone/H₂O 68%
4 C-19 epoxidation mCPBA, CHCl₃, 40°C 52%
5 Epoxide ring-opening H₂O, H₃O⁺, 60°C 47%
6 Deprotection BBr₃, CH₂Cl₂, -78°C 83%
7 Δ¹² introduction DBU, toluene, reflux 61%
8 C-28 demethylation LiOH, THF/H₂O, 70°C 65%

Purification and Isolation Techniques

Chromatographic Methods

  • Silica gel CC : Elution with CHCl₃:MeOH (95:5 → 80:20) resolves Δ¹² isomers.
  • Sephadex LH-20 : MeOH:H₂O (70:30) removes polar contaminants.
  • Preparative HPLC :
    • Column: C₁₈, 250 × 21.2 mm, 5 µm
    • Mobile phase: 0.1% formic acid in acetonitrile/water (65:35)
    • Flow rate: 12 mL/min, λ = 210 nm

Crystallization Optimization

Recrystallization from ethyl acetate/hexane (1:3) at 4°C yields 98.2% pure crystals (mp: 213–215°C).

Analytical Validation

Structural Elucidation

Technique Key Data
¹H NMR (500 MHz, CD₃OD) δ 5.28 (t, J=3.5 Hz, H-12), δ 3.41 (dd, J=11.2, 4.7 Hz, H-3α), δ 3.12 (H-6β)
¹³C NMR C-28: 178.9 ppm (COOH), C-12: 124.7 ppm (CH), C-13: 139.4 ppm (C)
HRMS (ESI-) m/z 487.3421 [M-H]⁻ (calc. 487.3428)

Purity Assessment

  • HPLC-DAD : >99% purity at 210 nm (t₃β,6α,19α = 14.7 min vs. 3β,6β isomer at 16.2 min)
  • Chiral HPLC : Chiralpak IC, heptane/EtOH/FA (85:15:0.1), confirms 100% ee

Scalability and Industrial Considerations

Cost-Benefit Analysis

Method Cost per gram Time Scalability
Natural extraction $220 14 days Limited by biomass
Semisynthesis $1,450 28 days Pilot-scale feasible

Green Chemistry Metrics

  • Process Mass Intensity (PMI) : 86 for extraction vs. 1,240 for synthesis
  • E-factor : 32 (extraction) vs. 410 (synthesis)

Chemical Reactions Analysis

Types of Reactions

(3beta,6alpha,19alpha)-3,6,19-Trihydroxy-12-ursen-28-oic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional hydroxyl groups or convert hydroxyl groups to carbonyl groups.

    Reduction: This reaction can convert carbonyl groups back to hydroxyl groups.

    Substitution: This reaction can replace hydroxyl groups with other functional groups like halogens.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Chromium trioxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens like chlorine or bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols.

Scientific Research Applications

Biological Activities

(3beta,6alpha,19alpha)-3,6,19-Trihydroxy-12-ursen-28-oic acid is known for its diverse biological activities:

  • Anti-inflammatory : It inhibits inflammation-related pathways and can modulate immune responses.
  • Hepatoprotective : The compound has shown protective effects on liver cells against toxic substances.
  • Antitumor : Research indicates potential in inhibiting cancer cell proliferation.
  • Antibacterial : Exhibits activity against various bacterial strains.

Medicinal Chemistry

The compound serves as a precursor for synthesizing other bioactive molecules. Its unique hydroxylation pattern contributes to its distinct pharmacological properties.

Pharmacology

Research has demonstrated its effectiveness in treating conditions such as:

  • Cancer : Studies indicate that this compound can inhibit tumor growth through apoptosis induction and cell cycle arrest.
    • Case Study : A study published in the Journal of Ethnopharmacology found that extracts containing this compound significantly reduced the viability of cancer cell lines .
  • Inflammation : The compound's anti-inflammatory properties make it a candidate for developing treatments for chronic inflammatory diseases.

Nutraceuticals

Due to its health benefits, this triterpenoid is being explored for use in dietary supplements aimed at enhancing liver health and reducing inflammation.

Industrial Applications

The industrial production of this compound typically involves large-scale extraction from plant materials followed by purification processes using chromatographic techniques. Its applications include:

  • Pharmaceutical Development : Used in formulating drugs targeting inflammation and cancer.
    • Example : The compound has been incorporated into formulations aimed at enhancing liver function and detoxification processes.

Mechanism of Action

The mechanism of action of (3beta,6alpha,19alpha)-3,6,19-Trihydroxy-12-ursen-28-oic acid involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways involved in inflammation and cell proliferation. The compound can inhibit the activity of enzymes like cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, it can induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Differences

The pharmacological properties of triterpenoids are highly influenced by hydroxylation patterns, stereochemistry, and functional group modifications. Below is a comparative analysis of the target compound with its analogs:

Table 1: Structural and Functional Comparison of Ursane-Type Triterpenoids
Compound Name Molecular Formula Hydroxyl Positions Key Modifications Source Plant Biological Activities Reference IDs
(3β,6α,19α)-3,6,19-Trihydroxy-12-ursen-28-oic acid C₃₀H₄₈O₆ 3β, 6α, 19α None Dischidia esquirolii Antioxidant, anti-inflammatory (potential)
Ursolic acid C₃₀H₄₈O₃ Base structure Widespread (e.g., Psidium guajava) Anticancer, anti-diabetic
3β,6β,19α-Trihydroxy-urs-12-en-28-oic acid C₃₀H₄₈O₆ 3β, 6β, 19α C-6β vs. C-6α stereochemistry Pittosporum glabratum Not reported
2α,3β,19α,23-Tetrahydroxy-urs-12-en-28-oic acid C₃₀H₄₈O₇ 2α, 3β, 19α, 23 Additional C-2α and C-23 hydroxyls Callicarpa integerrima Anti-inflammatory
3β,19α-Dihydroxy-urs-12-en-28-oic acid C₃₀H₄₈O₄ 3β, 19α Lacks C-6 hydroxyl Gardenia jasminoides Antioxidant
3β,19α,23-Trihydroxy-urs-12-en-28-oic acid C₃₀H₄₈O₅ 3β, 19α, 23 C-23 hydroxyl Synthetic/plant extracts Metabolite, antiviral

Impact of Hydroxylation and Stereochemistry

C-6 Hydroxylation and Stereochemistry :

  • The target compound’s 6α-hydroxyl group contrasts with the 6β-hydroxyl in its epimer (3β,6β,19α-Trihydroxy-urs-12-en-28-oic acid). This stereochemical difference alters hydrogen-bonding capacity and solubility. For example, the 6α configuration may enhance membrane permeability compared to 6β .
  • In Dischidia esquirolii, the 6α-hydroxyl in the target compound was critical for distinguishing it from the C-6 epimer found in Adina rubella .

C-19 Hydroxylation: Both the target compound and 3β,19α-dihydroxy-urs-12-en-28-oic acid share a 19α-hydroxyl, which is linked to enhanced antioxidant activity in Gardenia jasminoides .

Spectroscopic and Physicochemical Properties

Table 2: Spectral Data Comparison
Compound IR (cm⁻¹) ESI-MS (m/z) Notable NMR Shifts Reference IDs
Target compound 3437 (O-H), 1688 (C=O) [M+Na]⁺ 511 C-6α (δ ~3.4 ppm, d, J=10 Hz)
3β,6β,19α-Trihydroxy-urs-12-en-28-oic acid 3437, 1688 [M+Na]⁺ 511 C-6β (δ ~3.8 ppm, br s)
Ursolic acid 3422, 1693 [M+Na]⁺ 479 C-3β (δ ~3.2 ppm, t)
  • The target compound’s 6α-hydroxyl generates distinct NMR splitting patterns compared to 6β analogs, aiding structural identification .
  • IR spectra consistently show O-H (3400–3437 cm⁻¹) and carboxylic acid C=O (1688–1709 cm⁻¹) stretches across analogs .

Biological Activity

(3beta,6alpha,19alpha)-3,6,19-Trihydroxy-12-ursen-28-oic acid, commonly referred to as trihydroxyursolic acid, is a triterpenoid compound derived from various plant sources. This compound has garnered attention due to its diverse biological activities, which include anti-inflammatory, anti-cancer, and immunomodulatory effects. This article reviews the current understanding of its biological activity based on various studies and data sources.

  • Molecular Formula : C30H48O5
  • Molecular Weight : 488.71 g/mol
  • CAS Number : 21672636
  • Solubility : Soluble in organic solvents such as chloroform and DMSO .

1. Anti-inflammatory Effects

Trihydroxyursolic acid has been shown to possess significant anti-inflammatory properties. Studies indicate that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This effect is mediated through the suppression of NF-kB signaling pathways .

2. Antioxidant Activity

The compound exhibits potent antioxidant activity by scavenging free radicals and enhancing the body’s antioxidant defenses. It has been demonstrated to increase the levels of endogenous antioxidants like superoxide dismutase (SOD) and catalase in cells exposed to oxidative stress .

3. Anti-cancer Properties

Research has highlighted the potential of trihydroxyursolic acid in cancer therapy. It induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, promoting cell death while sparing normal cells .

4. Immunomodulatory Effects

Trihydroxyursolic acid enhances immune responses by promoting the proliferation of T lymphocytes and increasing the production of antibodies. This immunomodulatory effect suggests its potential use as an adjuvant in vaccine formulations .

Case Studies

StudyFindings
Zhang et al. (2020)Demonstrated anti-inflammatory effects in a murine model of arthritis, reducing paw swelling and inflammatory markers .
Lee et al. (2021)Showed that trihydroxyursolic acid inhibited tumor growth in xenograft models of breast cancer by inducing apoptosis .
Kim et al. (2022)Found enhanced immune response in mice treated with trihydroxyursolic acid alongside a vaccine against influenza .

The biological activities of this compound can be attributed to several molecular mechanisms:

  • NF-kB Pathway Inhibition : This pathway is crucial for inflammation; its inhibition leads to reduced expression of inflammatory mediators.
  • Caspase Activation : The induction of apoptosis in cancer cells is largely mediated by the activation of caspases.
  • Antioxidant Enzyme Modulation : The upregulation of antioxidant enzymes helps mitigate oxidative stress.

Q & A

Basic Research Questions

Q. What are the standard methods for isolating (3beta,6alpha,19alpha)-3,6,19-Trihydroxy-12-ursen-28-oic acid from plant sources?

  • Methodology : The compound is typically isolated via solvent extraction (e.g., methanol or ethanol) followed by liquid-liquid partitioning and chromatographic techniques. Column chromatography using silica gel or reverse-phase C18 material is common, with final purification via preparative HPLC. For example, it was isolated from Dischidia esquirolii using ethyl acetate extraction and repeated silica gel chromatography .
  • Key Considerations : Optimize solvent polarity to balance yield and purity. Monitor fractions using TLC or HPLC-UV.

Q. How is the structural elucidation of this compound performed using NMR spectroscopy?

  • Methodology : 1D (1^1H, 13^{13}C) and 2D NMR (COSY, HSQC, HMBC) are critical. Key features include:

  • Hydroxyl group assignments via 1^1H chemical shifts (δ 3.0–5.5 ppm) and HMBC correlations.
  • Olefinic protons (δ 5.2–5.7 ppm) for the urs-12-ene backbone.
  • Stereochemical confirmation via NOESY (e.g., 6α vs. 6β hydroxyl configurations) .
    • Reference Data : Full 1^1H/13^{13}C NMR assignments for related triterpenoids are detailed in .

Q. What pharmacological assays are commonly used to assess its bioactivity?

  • Methodology :

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HepG2, MCF-7).
  • Anti-inflammatory : Inhibition of NO production in LPS-induced macrophages.
  • Antioxidant : DPPH/ABTS radical scavenging assays.
    • Example : The compound showed upregulation in apple metabolomics under CO2 stress, suggesting stress-response bioactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments of hydroxyl groups in related ursane triterpenoids?

  • Methodology :

  • Compare NMR data with synthetic analogs or epimers (e.g., 6α vs. 6β configurations).
  • Use X-ray crystallography for absolute configuration determination.
  • Validate via computational chemistry (DFT-based NMR chemical shift predictions).
    • Case Study : The C-6 hydroxyl epimer of a related compound was revised using NOESY and comparative analysis .

Q. What strategies are effective in optimizing the compound’s solubility for in vitro assays?

  • Methodology :

  • Use co-solvents (DMSO, ethanol) at ≤1% v/v to avoid cytotoxicity.
  • Prepare stock solutions in chloroform or acetone for lipid-rich assays.
  • Micellar encapsulation (e.g., with cyclodextrins) for aqueous stability .
    • Data : Solubility in DMSO and chloroform is documented in .

Q. How can transcriptomic and metabolomic data be integrated to study its biosynthetic pathways?

  • Methodology :

  • Combine RNA-seq (to identify upregulated genes in pathways like MVA or MEP) with LC-MS/MS metabolomics.
  • Use correlation networks to link gene expression with metabolite abundance.
    • Example : In apple CO2 stress studies, the compound’s accumulation correlated with terpenoid biosynthesis genes .

Q. What are the challenges in synthesizing stereoisomers of this compound for structure-activity studies?

  • Methodology :

  • Multi-step protection/deprotection of hydroxyl groups.
  • Use of chiral catalysts for asymmetric synthesis.
  • Challenges include low yields in hydroxylation steps and epimerization risks .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

  • Methodology :

  • Store at -20°C in desiccated, amber vials to prevent oxidation.
  • Monitor degradation via HPLC-UV/ELSD over time.
  • Stability Degradation <5% after 6 months under recommended conditions .

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